molecular formula C10H9BrO3S B8541383 6-bromo-2,2-dimethyl-1-benzothiophen-3(2H)-one 1,1-dioxide CAS No. 1240288-82-7

6-bromo-2,2-dimethyl-1-benzothiophen-3(2H)-one 1,1-dioxide

Cat. No. B8541383
M. Wt: 289.15 g/mol
InChI Key: UBFBHBZKXVGHAX-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A solution of 6-bromo-1-benzothiophen-3(2H)-one 1,1-dioxide (Intermediate 240; 1.00 g; 3.83 mmol) in anhydrous DMF (4 mL) was treated with sodium hydride (337 mg; 8.43 mmol) and stirred for 1 h. The resulting mixture was treated with iodomethane (715 μl; 11.5 mmol) and stirred for 15 min. The reaction was quenched with water, then partitioned between AcOEt and brine. The organic phase was washed with brine, dried on MgSO4, filtered and concentrated to give a residue which was purified by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc. The title compound was obtained as an orange oil. Methyl 4-bromo-2-(isopropylsulfonyl)benzoate was also isolated and denominated as Intermediate 242.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
715 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6](=O)[CH2:7][S:8](=[O:10])(=[O:9])[C:4]=2[CH:3]=1.[H-].[Na+].I[CH3:17].CN([CH:21]=[O:22])C>>[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[C:21](=[O:22])[C:7]([CH3:6])([CH3:17])[S:8](=[O:9])(=[O:10])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC2=C(C(CS2(=O)=O)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(C(CS2(=O)=O)=O)C=C1
Name
Quantity
337 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
715 μL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
CUSTOM
Type
CUSTOM
Details
partitioned between AcOEt and brine
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (silica)
WASH
Type
WASH
Details
eluting with cyclohexane containing
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC2=C(C(C(S2(=O)=O)(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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